An In-depth Technical Guide to 3-Phenylpropyl Benzoate (CAS No. 60045-26-3)
An In-depth Technical Guide to 3-Phenylpropyl Benzoate (CAS No. 60045-26-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Phenylpropyl benzoate, a significant aromatic ester. The document delineates its fundamental chemical and physical properties, methods of synthesis with mechanistic insights, and advanced analytical techniques for its characterization. Furthermore, it explores its diverse applications, particularly its role as a substrate in synthetic methodology development and as a functional ingredient in various formulations. This guide is intended to serve as a valuable resource for professionals in research and development, offering detailed experimental protocols and critical safety information to facilitate its effective and safe utilization.
Chemical Identity and Physicochemical Properties
3-Phenylpropyl benzoate, identified by the CAS number 60045-26-3, is an ester with the molecular formula C16H16O2.[1][2][3][4][5] It is also known by synonyms such as 3-phenylpropyl ester of benzoic acid and benzenepropanol benzoate.[2][3] This compound is a notable subject of study in organic chemistry and materials science due to its utility as a synthetic intermediate and as a functional material.[1]
Table 1: Physicochemical Properties of 3-Phenylpropyl Benzoate
| Property | Value | Source(s) |
| CAS Number | 60045-26-3 | [1][2][3][4] |
| Molecular Formula | C16H16O2 | [1][3][4][5] |
| Molecular Weight | 240.30 g/mol | [1][3][4][5] |
| IUPAC Name | 3-phenylpropyl benzoate | [1][3] |
| Appearance | Colorless to pale yellow solid | [6] |
| Melting Point | 92.0 °C at 760.00 mm Hg | [6] |
| Boiling Point | 338.0 °C at 760.00 mm Hg | [6] |
| Flash Point | 161.67 °C (323.00 °F) TCC | [6] |
| InChI Key | ONPVMQLRVWKFFL-UHFFFAOYSA-N | [1][2][3] |
| SMILES | C1=CC=C(C=C1)CCCOC(=O)C2=CC=CC=C2 | [3][4] |
Synthesis and Mechanistic Insights
The synthesis of 3-phenylpropyl benzoate can be achieved through several routes, with the choice of method often depending on the desired yield, purity, and environmental considerations.
Transesterification
A common method for producing 3-phenylpropyl benzoate is through the transesterification of 3-phenyl-1-propanol with methyl benzoate.[5] This reaction involves the exchange of the alcohol moiety of the ester.
One-Pot Cascade Synthesis
A more advanced and efficient method is a multi-step, one-pot synthesis starting from cinnamyl alcohol and benzoic anhydride.[1][7] This process utilizes a multifunctional catalyst that possesses both acidic and metallic active sites.[1][7]
The reaction proceeds in two main steps within the same reaction vessel:
-
Transesterification: The acidic sites of the catalyst facilitate the reaction between cinnamyl alcohol and benzoic anhydride to form a cinnamyl benzoate intermediate.[1][7]
-
Hydrogenation: Subsequently, the metallic nanoparticles on the catalyst (such as palladium) catalyze the selective hydrogenation of the carbon-carbon double bond in the cinnamyl benzoate intermediate to yield the final product, 3-phenylpropyl benzoate.[1][7]
Zeolitic Imidazolate Frameworks (ZIFs), specifically ZIF-8, have been identified as highly effective supports for these multifunctional catalysts due to their high surface area and tunable porosity.[1][7] For instance, a catalyst system comprising dodecatungstophosphoric acid (DTP) for acidity and palladium (Pd) for hydrogenation, supported on ZIF-8 (5% Pd-DTP@ZIF-8), has demonstrated high conversion rates (around 98%) and selectivity (93%).[7] The strategic placement of the dual active sites on a high-surface-area support enables the cascade reaction to proceed with high efficiency.[1]
Caption: One-pot synthesis of 3-Phenylpropyl benzoate.
Spectroscopic Analysis and Structural Elucidation
The definitive identification and structural confirmation of 3-phenylpropyl benzoate rely on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for determining the molecular structure.
-
¹H NMR : Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms.[1]
-
¹³C NMR : Carbon-13 NMR is used to map the carbon framework of the molecule.[1] Spectroscopic data for related compounds, such as ethyl and methyl 4-(3-phenylpropyl)benzoate, are available and serve as valuable references.[8]
-
-
Mass Spectrometry (MS) :
-
Gas Chromatography-Mass Spectrometry (GC-MS) is employed for both separation and identification. The mass spectrum of 3-phenylpropyl benzoate shows characteristic fragmentation patterns that are crucial for its unambiguous identification.[3]
-
Applications in Research and Development
3-Phenylpropyl benzoate is a versatile compound with applications spanning several scientific and industrial domains.
-
Fragrance and Flavor Industry : Due to its low volatility, it is used as a fragrance ingredient and fixative in perfumes, personal care products, and air care, providing sweet, balsamic, and floral notes.[9]
-
Materials Science : It finds application as a plasticizer in polymer formulations, enhancing the flexibility and processability of materials.[1]
-
Synthetic Organic Chemistry : In academic and industrial research, 3-phenylpropyl benzoate and its derivatives serve as valuable substrates and intermediates for developing new synthetic methodologies.[1] Researchers use this compound to evaluate the effectiveness of novel catalytic systems and to investigate reaction mechanisms.[1]
-
Radical Chemistry : The study of radical reactions involving 3-phenylpropyl benzoate and its associated intermediates, such as the 3-phenylpropyl radical, offers insights into its stability and reactivity.[1] For example, it can undergo aerobic oxidation to the corresponding ketone in the presence of N-oxyl radical catalysts.[1]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
To ensure the purity and quality of 3-phenylpropyl benzoate, a robust analytical method is essential. The following protocol outlines a reverse-phase HPLC method for its analysis.[2]
Objective: To determine the purity of a 3-phenylpropyl benzoate sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS-compatible applications)
-
3-Phenylpropyl benzoate standard of known purity
-
Sample of 3-phenylpropyl benzoate for analysis
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of acetonitrile and water. A typical starting point is a ratio of 70:30 (ACN:H2O).
-
Add a small amount of phosphoric acid (e.g., 0.1%) to the aqueous portion to improve peak shape. For mass spectrometry applications, replace phosphoric acid with formic acid.[2]
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a known amount of the 3-phenylpropyl benzoate standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Solution Preparation:
-
Accurately weigh the 3-phenylpropyl benzoate sample and dissolve it in the mobile phase to a concentration within the range of the calibration standards.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Newcrom R1 reverse-phase column[2]
-
Mobile Phase: Acetonitrile/Water/Phosphoric Acid mixture
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Column Temperature: 25 °C
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Identify the peak corresponding to 3-phenylpropyl benzoate by comparing its retention time with that of the standard.
-
Calculate the concentration of 3-phenylpropyl benzoate in the sample using the calibration curve. The purity can then be determined.
-
This HPLC method is scalable and can be adapted for preparative separation to isolate impurities.[2]
Safety and Handling
According to the Safety Data Sheet (SDS), 3-phenylpropyl benzoate presents certain hazards:
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H412: Harmful to aquatic life with long-lasting effects.[10]
-
-
Precautionary Measures :
-
P264 : Wash skin thoroughly after handling.
-
P270 : Do not eat, drink, or smoke when using this product.
-
P280 : Wear protective gloves.
-
P273 : Avoid release to the environment.[10]
-
In case of skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.
-
It is imperative to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Store in a tightly closed container in a dry place.
Conclusion
3-Phenylpropyl benzoate is a compound of significant interest in both academic research and industrial applications. Its synthesis, particularly through innovative one-pot cascade reactions, highlights advancements in catalysis. A thorough understanding of its properties, analytical methodologies, and safety protocols is crucial for its effective application. This guide provides a foundational yet detailed resource for scientists and researchers, enabling them to leverage the full potential of this versatile molecule in their work.
References
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SIELC Technologies. (2018, May 16). 3-phenylpropyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenylpropyl benzoate. Retrieved from [Link]
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ChemSynthesis. (2025, May 20). 3-phenylpropyl benzoate. Retrieved from [Link]
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Malkar, R. S., & Yadav, G. D. (2019). Superior activity and selectivity of multifunctional catalyst Pd-DTP@ZIF-8 in one pot synthesis of 3-phenyl propyl benzoate. Inorganica Chimica Acta, 490, 282-293. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-phenyl propyl benzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Scent.vn. (n.d.). 3-Phenylpropyl benzoate (CAS 60045-26-3). Retrieved from [Link]
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